molecular formula C15H19NO4 B5280112 3-[(Furan-2-ylmethyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid

3-[(Furan-2-ylmethyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B5280112
M. Wt: 277.31 g/mol
InChI Key: GFPXGNNCOYCBAW-UHFFFAOYSA-N
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Description

3-[(Furan-2-ylmethyl)carbamoyl]bicyclo[222]octane-2-carboxylic acid is a complex organic compound that features a bicyclic structure with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Furan-2-ylmethyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the bicyclo[2.2.2]octane core, followed by the introduction of the furan-2-ylmethyl group and the carboxylic acid functionality. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-[(Furan-2-ylmethyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: Various substituents can be introduced into the molecule through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction can yield different bicyclic compounds with altered functional groups.

Scientific Research Applications

3-[(Furan-2-ylmethyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-[(Furan-2-ylmethyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Furan-2-ylmethyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
  • 3-[(Furan-2-ylmethyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxamide
  • 3-[(Furan-2-ylmethyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of a bicyclic core with a furan ring and a carboxylic acid group. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(furan-2-ylmethylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-14(16-8-11-2-1-7-20-11)12-9-3-5-10(6-4-9)13(12)15(18)19/h1-2,7,9-10,12-13H,3-6,8H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPXGNNCOYCBAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C(C2C(=O)O)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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